Cas no 364794-70-7 (Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)

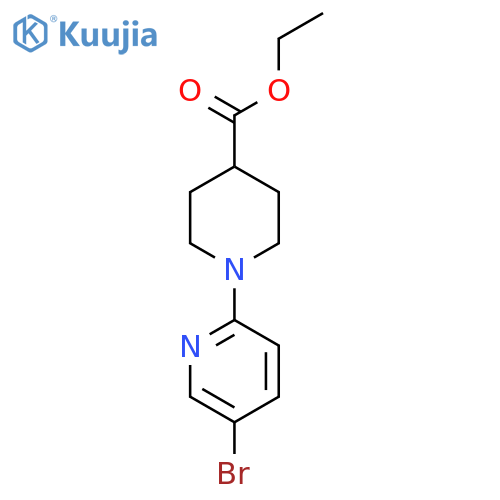

364794-70-7 structure

商品名:Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

CAS番号:364794-70-7

MF:C13H17BrN2O2

メガワット:313.190282583237

MDL:MFCD11045688

CID:2118990

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-(5-bromo-2-pyridinyl)- 4-piperidinecarboxylate

- ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

- XESNNHKNHDMKBV-UHFFFAOYSA-N

- Ethyl 1-(5-bromo-2-pyridinyl)-4-piperidinecarboxylate

- Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

-

- MDL: MFCD11045688

- インチ: 1S/C13H17BrN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3

- InChIKey: XESNNHKNHDMKBV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)N1CCC(C(=O)OCC)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 280

- トポロジー分子極性表面積: 42.4

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E196745-10mg |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |

364794-70-7 | 10mg |

$ 585.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1303818-1kg |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |

364794-70-7 | 95% | 1kg |

$2650 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1303818-1kg |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |

364794-70-7 | 95% | 1kg |

$2650 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1303818-10kg |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |

364794-70-7 | 95% | 10kg |

$12850 | 2025-02-26 | |

| A2B Chem LLC | AX46146-5g |

B-amino-a,a-dimethyl-(S)-benzeneethanol |

364794-70-7 | 95% | 5g |

$1203.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1303818-10kg |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |

364794-70-7 | 95% | 10kg |

$12850 | 2025-02-25 | |

| TRC | E196745-5mg |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |

364794-70-7 | 5mg |

$ 370.00 | 2022-06-05 | ||

| Matrix Scientific | 214936-5g |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate, 95% |

364794-70-7 | 95% | 5g |

$1816.00 | 2023-09-06 | |

| TRC | E196745-2.5mg |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |

364794-70-7 | 2.5mg |

$ 200.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1303818-1kg |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |

364794-70-7 | 95% | 1kg |

$2650 | 2024-07-28 |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

364794-70-7 (Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量